bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
Description
Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a bidentate ligand featuring two 1,2,4-triazole rings connected via a methane bridge. Each triazole ring is substituted at the 4-position with a phenyl group and at the 5-position with an allylthio (-S-CH₂CH=CH₂) moiety. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry and materials science. Key characteristics include:
- Substituent effects: The allylthio group enhances hydrophobicity and may participate in thiol-ene click reactions.
Properties
IUPAC Name |
4-phenyl-3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-prop-2-enylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6S2/c1-3-15-30-22-26-24-20(28(22)18-11-7-5-8-12-18)17-21-25-27-23(31-16-4-2)29(21)19-13-9-6-10-14-19/h3-14H,1-2,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPHZBFBSACIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves multi-step organic reactions. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide to form 5-(allylthio)-4-phenyl-4H-1,2,4-triazole. This intermediate is then reacted with formaldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The allylthio groups in bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the triazole rings or the allylthio groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The triazole moiety is known for its biological activity. Compounds similar to bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane have been studied for their antimicrobial , antifungal , and anticancer properties:
- Antimicrobial Activity : Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Anticancer Potential : Some studies suggest that triazole compounds exhibit cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapeutics .
Organic Synthesis
The compound serves as a significant building block in organic synthesis due to its ability to undergo various chemical reactions:
- Oxidation Reactions : The allylthio groups can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide .
- Reduction Reactions : Reduction can yield derivatives with altered biological activity, making it useful for developing new therapeutic agents .
Materials Science
In materials science, this compound can be utilized in the formulation of novel materials:
- Polymers and Coatings : Its unique structure allows for the development of polymers with specific properties tailored for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research on the synthesis of related bis-indolyl compounds revealed that modifications at the triazole position could enhance cytotoxicity against specific cancer cell lines. This suggests that this compound could similarly be optimized for improved therapeutic efficacy .
Mechanism of Action
The mechanism of action of bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is largely dependent on its interaction with biological targets. The triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The allylthio groups may also play a role in modulating the compound’s biological activity by interacting with cellular thiol groups. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
(a) Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)methane (BAT1)
- Structure: Mercapto (-SH) and amino (-NH₂) groups replace allylthio and phenyl substituents.
- Properties :
- Contrast : The allylthio group in the target compound likely reduces metal-binding selectivity compared to BAT1’s mercapto group, which directly coordinates to metals .
(b) 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol)
- Structure : Similar methane bridge and phenyl groups but with thiol (-SH) substituents instead of allylthio.
- Applications : Derivatives show biological activity (e.g., antimicrobial, antitumor) due to thiol reactivity .
- Contrast : Allylthio groups may offer orthogonal reactivity (e.g., polymerization via allyl groups) but lack the direct bioactivity associated with thiols .
Linker Variations
(a) Bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)methane
- Structure : Pyridyl substituents replace allylthio and phenyl groups.
- Properties: Forms luminescent Ln(III) complexes (e.g., Eu³⁺, Tb³⁺) due to pyridyl N-donor sites . Exhibits solvent-dependent fluorescence .
- Contrast : The target compound’s allylthio and phenyl groups may hinder luminescence but improve solubility in organic solvents .
(b) BAT2, BAT3, BAT4 (Ethane/Propane/Butane-linked analogs)
Functional Group Reactivity
(a) Bis-Schiff Bases from 4-Amino-triazoles
- Structure: Derived from 4-amino-triazoles condensed with bis-aldehydes .
- Applications: Reduced derivatives (e.g., bis-methylamino compounds) serve as ligands or bioactive molecules .
- Contrast : The allylthio group offers distinct reactivity (e.g., radical addition) unavailable in Schiff bases .
(b) Sulfonyl- and Halogen-Substituted Triazoles
- Structure : Triazoles with sulfonyl (e.g., 4-(phenylsulfonyl)phenyl) or halogen substituents .
- Applications : Anticancer and anti-inflammatory agents due to electron-withdrawing groups .
- Contrast : Allylthio is electron-donating, which may reduce electrophilic reactivity but enhance stability in oxidative conditions .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The allylthio group enables post-synthetic modifications (e.g., thiol-ene reactions), a feature absent in BAT ligands .
- Coordination Chemistry : Unlike pyridyl-triazole ligands, the target compound’s sulfur sites may favor soft metal ions (e.g., Cu(I), Ag(I)) over lanthanides .
- Biological Potential: While less studied than thiol- or sulfonyl-substituted triazoles, allylthio’s hydrophobicity could enhance membrane permeability in drug design .
Biological Activity
Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a novel compound belonging to the class of triazole derivatives. Its unique structure, featuring two triazole rings linked by a methylene bridge and substituted with allylthio and phenyl groups, positions it as a significant candidate in medicinal chemistry. This article reviews its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name
4-phenyl-3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-prop-2-enylsulfanyl-1,2,4-triazole
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6S2 |
| Molecular Weight | 454.58 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide to form 5-(allylthio)-4-phenyl-4H-1,2,4-triazole. This intermediate is subsequently reacted with formaldehyde under basic conditions to yield the final product.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that triazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Antifungal Activity
The antifungal potential of this compound is noteworthy. In vitro tests have shown that derivatives containing the triazole ring effectively inhibit fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. Research exploring its effects on various cancer cell lines has indicated potential cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in critical metabolic pathways.
- Cell Membrane Interaction : The allylthio groups may disrupt cellular membranes or interfere with signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates.
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
- Study on Antifungal Efficacy : A series of triazole derivatives were synthesized and tested against Fusarium oxysporum, showing promising antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
- Anticancer Research : In a study assessing the cytotoxic effects on various cancer cell lines, compounds derived from the triazole scaffold exhibited IC50 values as low as 10 µM against MCF7 cells .
Q & A
Q. What are the standard synthetic routes for bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane, and what key reaction parameters influence yield?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing substituted triazole precursors (e.g., 4-amino-1,2,4-triazole derivatives) with allylthiol groups in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). Purification typically involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetonitrile. Reaction time (4–12 hours) and stoichiometric ratios (1:1 to 1:2 for allylthiol derivatives) are critical for optimizing yields above 70% .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- IR spectroscopy identifies functional groups (e.g., C=S at 650–750 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹).
- Elemental analysis validates molecular composition (C, H, N, S percentages).
- NMR (¹H and ¹³C) resolves allylthio protons (δ 3.2–3.8 ppm for SCH₂ groups) and phenyl ring protons (δ 7.2–7.8 ppm). Advanced studies may include 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Antimicrobial activity : Disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Antioxidant assays : DPPH radical scavenging or FRAP tests.
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7). Doses typically range from 10–100 μg/mL, with IC₅₀ values compared to standard drugs like ampicillin or doxorubicin .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry, and what functional properties arise?
The triazole and thioether groups act as polydentate ligands, forming coordination polymers with transition metals (e.g., Zn²⁺, Cu²⁺). These polymers exhibit:
- Luminescent sensing for antibiotics (e.g., nitrofurantoin detection limit: 10⁻⁶ M).
- Antitumor activity via apoptosis induction (e.g., 50% inhibition of HepG2 cells at 25 μM). Structural analysis via X-ray crystallography reveals metal-ligand bond lengths (e.g., Zn–N: 2.05–2.15 Å) and topology (e.g., 2D layered networks) .
Q. What methodologies optimize the synthesis of metal/organic salts derived from this compound?
- Metal salts : React the thiol form with metal sulfates (e.g., FeSO₄, CuSO₄) in aqueous ethanol (1:1 molar ratio).
- Organic salts : Neutralize the acid form with organic bases (e.g., piperidine, morpholine) in ethanol. Characterization includes conductivity measurements (10–100 μS/cm for ionic salts) and thermal analysis (TGA for decomposition profiles) .
Q. How can researchers resolve contradictions in reported pharmacological data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Structural variations (e.g., substituents on the phenyl ring altering lipophilicity).
- Assay conditions (e.g., pH, solvent DMSO concentration affecting solubility). Mitigation involves standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) and comparative QSAR modeling to identify critical substituents .
Q. What experimental frameworks assess the environmental fate of this compound?
- Degradation studies : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) with HPLC-MS monitoring.
- Ecotoxicology : Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀).
- Partition coefficients : Log Kₒw (octanol-water) via shake-flask method to predict bioaccumulation .
Methodological Considerations
- Controlled experiments : Use randomized block designs (e.g., split-split plots for multi-variable studies) to minimize bias .
- Theoretical grounding : Link synthesis or bioactivity studies to conceptual frameworks (e.g., Hammett constants for substituent effects) .
- Data validation : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR chemical shifts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
